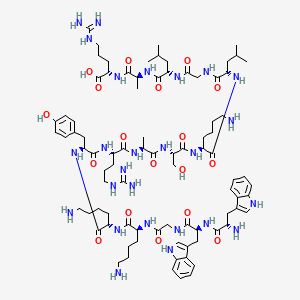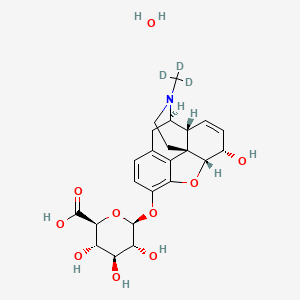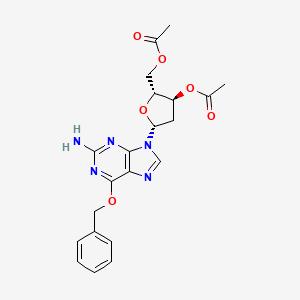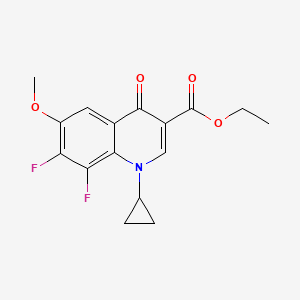
Haloperidol-d4 Decanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Haloperidol-d4 Decanoate is a synthetic drug that belongs to the class of antipsychotic medications. It is a deuterated form of haloperidol decanoate, which is a long-acting injectable formulation of haloperidol. Haloperidol-d4 Decanoate is commonly used in scientific research to study the pharmacokinetics and pharmacodynamics of haloperidol.
Mecanismo De Acción
Haloperidol-d4 Decanoate works by blocking the dopamine receptors in the brain, which reduces the activity of dopamine, a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. This action leads to the alleviation of symptoms associated with psychosis, such as delusions, hallucinations, and disordered thinking.
Biochemical and Physiological Effects:
Haloperidol-d4 Decanoate has been shown to have a number of biochemical and physiological effects in the body. These include the inhibition of dopamine synthesis, the modulation of serotonin receptors, and the regulation of the activity of other neurotransmitters such as acetylcholine and norepinephrine. Haloperidol-d4 Decanoate has also been shown to have an effect on the immune system, with studies suggesting that it may have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Haloperidol-d4 Decanoate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also useful in studies that require the quantification of haloperidol in biological samples, as it allows for accurate and sensitive analysis using mass spectrometry. However, one limitation of using Haloperidol-d4 Decanoate is that it is a synthetic drug, and therefore may not accurately reflect the effects of haloperidol in vivo.
Direcciones Futuras
There are many possible future directions for research on Haloperidol-d4 Decanoate. One area of interest is the development of new drug delivery systems that can improve the pharmacokinetics and pharmacodynamics of haloperidol. Another area of interest is the investigation of the potential anti-inflammatory effects of Haloperidol-d4 Decanoate, and its potential use in the treatment of inflammatory disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Haloperidol-d4 Decanoate, and its potential use in the treatment of other neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of Haloperidol-d4 Decanoate involves the deuteration of haloperidol decanoate, which is achieved by the exchange of hydrogen atoms with deuterium atoms. This process is carried out using deuterated reagents and solvents under controlled conditions to ensure the purity and stability of the final product.
Aplicaciones Científicas De Investigación
Haloperidol-d4 Decanoate is widely used in scientific research to study the pharmacokinetics and pharmacodynamics of haloperidol. It is also used in studies related to drug metabolism, drug-drug interactions, and drug delivery systems. Haloperidol-d4 Decanoate is particularly useful in studies that require the quantification of haloperidol in biological samples, as it allows for accurate and sensitive analysis using mass spectrometry.
Propiedades
Número CAS |
1329837-92-4 |
|---|---|
Nombre del producto |
Haloperidol-d4 Decanoate |
Fórmula molecular |
C31H41ClFNO3 |
Peso molecular |
534.146 |
Nombre IUPAC |
[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate |
InChI |
InChI=1S/C31H41ClFNO3/c1-2-3-4-5-6-7-8-11-30(36)37-31(26-14-16-27(32)17-15-26)20-23-34(24-21-31)22-9-10-29(35)25-12-18-28(33)19-13-25/h12-19H,2-11,20-24H2,1H3/i14D,15D,16D,17D |
Clave InChI |
GUTXTARXLVFHDK-GIVHGBEGSA-N |
SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Sinónimos |
Decanoic Acid 4-(4-Chlorophenyl-d4)-1-[4-(4-fluorophenyl)-4-oxobutyl]-4-piperidinyl Ester; Haldol-d4 Decanoate; Halomonth-d4; KD 136-d4; KD 16-d4; Neoperidole-d4; R 13762-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



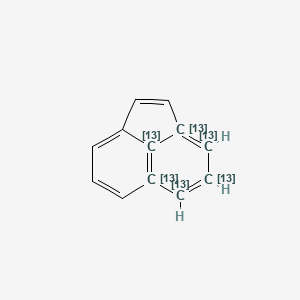
![4H-[1,3]Dioxino[5,4-d]pyrimidine](/img/structure/B589839.png)
![Benzyl (8R,8aR)-7,8-dihydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589843.png)
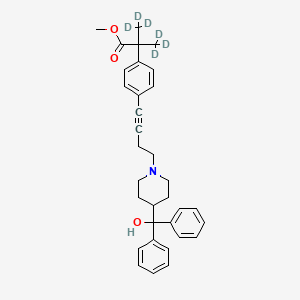
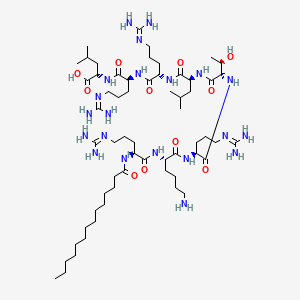
![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)
